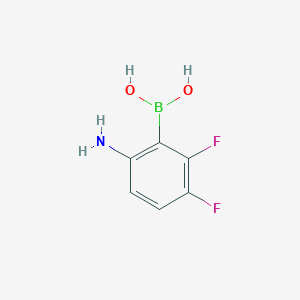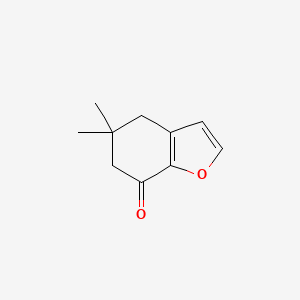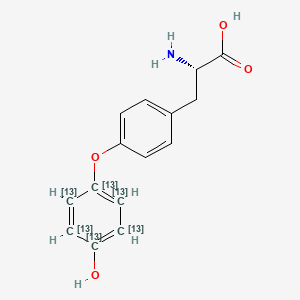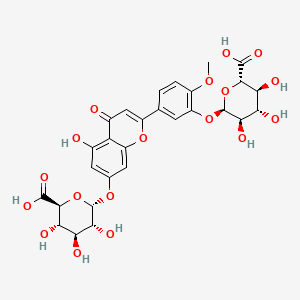
Diosmetin 3-O-beta-D-glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diosmetin 3-O-beta-D-glucuronide-d3 is a metabolite of diosmin, a flavonoid commonly found in citrus fruits. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diosmetin 3-O-beta-D-glucuronide-d3 typically involves the glucuronidation of diosmetin. This process can be carried out using enzymes such as glucuronosyltransferases in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction is usually conducted in a buffered solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diosmetin 3-O-beta-D-glucuronide-d3 primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Diosmetin 3-O-beta-D-glucuronide-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Diosmetin 3-O-beta-D-glucuronide-d3 exerts its effects primarily through its antioxidant and anti-inflammatory activities. It reduces the production of reactive oxygen species (ROS) and inhibits the secretion of pro-inflammatory cytokines such as interleukin-8 (IL-8) . The compound also induces vasoconstriction by reducing capillary dilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosmetin: The aglycone form of diosmin, which also exhibits antioxidant and anti-inflammatory properties.
Apigenin: Another flavonoid with similar biological activities but different metabolic pathways.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compounds . This makes it particularly effective in exerting its biological effects at lower concentrations .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVKLJSQQBZTF-XMBPOANCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)

![2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate](/img/structure/B8221166.png)




![(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid](/img/structure/B8221185.png)
![N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B8221196.png)
![disodium;[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B8221197.png)
![disodium;[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[(1,1,2,2-tetradeuterio-2-sulfanylethyl)amino]propyl]amino]butyl] phosphate](/img/structure/B8221198.png)
![N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide](/img/structure/B8221210.png)

![(1S,4S,6R,7Z,18S)-12,12-dideuterio-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-13-(trideuteriomethyl)-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B8221229.png)
